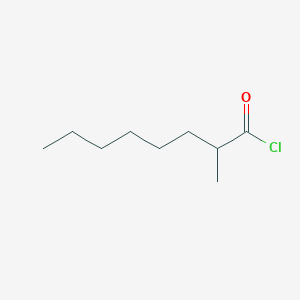
2-Methyloctanoyl chloride
Übersicht
Beschreibung
2-Methyloctanoyl chloride, also known as 2-Methyl octanoic acid chloride, is an organic compound with the molecular formula C9H17ClO . It has a molecular weight of 176.69 . The compound is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of 2-Methyloctanoyl chloride consists of a carbon backbone with a chlorine atom and an oxygen atom attached to one of the carbon atoms . The InChI code for this compound is 1S/C9H17ClO/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyloctanoyl chloride are not available, acyl chlorides are generally very reactive. They can undergo nucleophilic addition-elimination reactions with amines to form amides .Wissenschaftliche Forschungsanwendungen
Acylation of Amine Groups
Nonanoyl chloride, a similar compound to 2-Methyloctanoyl chloride, has been used for the acylation of amine groups of chitosan . This process improves both the material properties and adsorption capacity of chitosan .
Synthesis of N-Nonanoyl Piperonylamide
Nonanoyl chloride has been used in the synthesis of N-nonanoyl piperonylamide . This compound is a caged vanilloid .
Synthesis of N-(4-Hydroxy-3-Methoxybenzyl)-N-(2-Nitrobenzyl)-Nonanoylamide
Nonanoyl chloride is also used in the synthesis of N-(4-hydroxy-3-methoxybenzyl)-N-(2-nitrobenzyl)-nonanoylamide . This compound is also known as N-(2-Nitrobenzyl)-N-vanillyl-nonanoylamide .
Synthesis of N-Benzylnonanamide
Nonanoyl chloride is used in the synthesis of n-benzylnonanamide . This compound has potential applications in various fields of research .
Material Science
2-Methyloctanoyl chloride can be used in material science research . Its reactivity and versatility make it a valuable tool for modifying the properties of materials .
Wirkmechanismus
Target of Action
2-Methyloctanoyl chloride is an organic compound that belongs to the class of acyl chlorides . Acyl chlorides are highly reactive substances used in organic synthesis. They can react with a wide range of nucleophiles, including water, alcohols, and amines, to form esters and amides . Therefore, the primary targets of 2-Methyloctanoyl chloride are these nucleophilic substances present in the reaction environment.
Mode of Action
The mode of action of 2-Methyloctanoyl chloride involves the acylation of nucleophilic substances. In this process, the chloride ion is a good leaving group, which makes acyl chlorides highly reactive towards nucleophiles. When 2-Methyloctanoyl chloride encounters a nucleophile, it reacts to form a corresponding ester or amide, releasing a chloride ion .
Biochemical Pathways
The specific biochemical pathways affected by 2-Methyloctanoyl chloride would depend on the specific context of its use. In general, it is used in organic synthesis to introduce the 2-methyloctanoyl group into a molecule . The resulting changes in the molecule could potentially affect various biochemical pathways, depending on the nature of the molecule and the site of modification.
Result of Action
The result of the action of 2-Methyloctanoyl chloride is the formation of a new compound with a 2-methyloctanoyl group. This can significantly alter the properties of the original molecule, potentially affecting its reactivity, polarity, and interactions with other molecules .
Action Environment
The action of 2-Methyloctanoyl chloride is highly dependent on the environment. It requires a dry, non-aqueous environment due to its reactivity with water. The presence of suitable nucleophiles is also necessary for its action. Additionally, it is sensitive to temperature and needs to be stored and handled under controlled conditions to maintain its reactivity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyloctanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJDXXDUFBZVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloctanoyl chloride | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


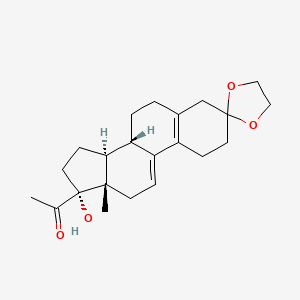
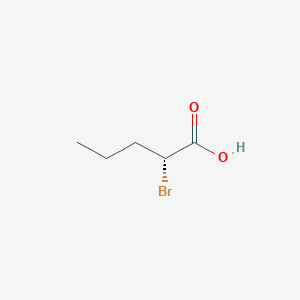
![Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3266614.png)
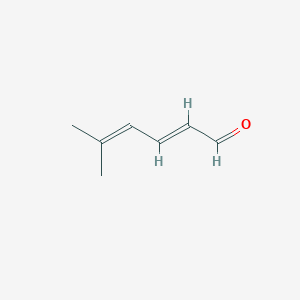
![4,8-Dibromo-2,6-diphenylbenzo[1,2-d:4,5-d']bisoxazole](/img/structure/B3266625.png)
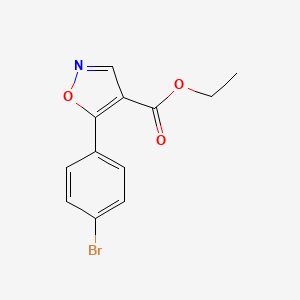
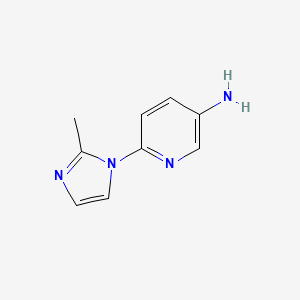

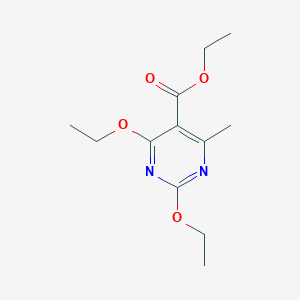
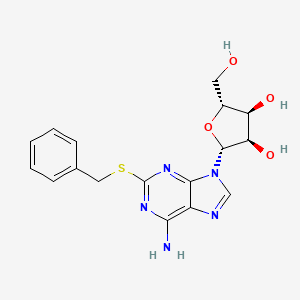
![2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3266667.png)
![Hexanoic acid, 6-[[4-(aminosulfonyl)benzoyl]amino]-](/img/structure/B3266670.png)
